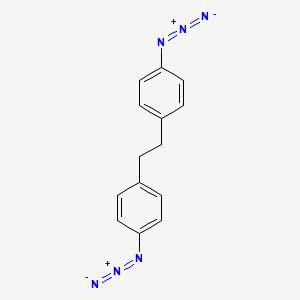

4,4'-Diazidodiphenyl ethane

Vue d'ensemble

Description

4,4’-Diazidodiphenyl ethane is a chemical compound that has attracted significant attention in recent years due to its unique physical, chemical, and biological properties. It is used for R&D purposes and is not recommended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 4,4’-Diazidodiphenyl ethane involves two stages . In the first stage, 4,4’-diaminodihydrostilbene is combined with sulfuric acid and sodium nitrite in water at 0°C for approximately 0.583333 hours. In the second stage, sodium azide is added in hexane and water, and the mixture is left for 1 hour .Molecular Structure Analysis

The molecular formula of 4,4’-Diazidodiphenyl ethane is C14H12N6 . Unfortunately, the specific details about its molecular structure are not available in the search results.Chemical Reactions Analysis

The photooxidation of 4,4’-Diazidodiphenyl ethane has been studied . It was found that irradiation of the solution of 4,4’-Diazidodiphenyl ethane in ethyl alcohol with UV-light at a wavelength longer than 280 nm in the presence of dissolved oxygen resulted in the appearance of post-luminescence .Applications De Recherche Scientifique

Fluorescent Probes and Dyes

Development of Fluorescent Indicators and Probes : The design and synthesis of fluorescent indicators based on specific scaffolds, like BODIPY, for detecting various biological and chemical phenomena highlight the use of diazo compounds in creating highly selective and sensitive probes. These compounds are engineered for applications ranging from pH sensing to detecting metal ions and reactive species, illustrating the versatility of diazo compounds in fluorescence-based applications (Boens, Leen, & Dehaen, 2012).

Metal-Organic Frameworks (MOFs)

Construction of Metal-Organic Frameworks : Research into BODIPY-derived MOFs demonstrates the structural and functional diversity attainable through diazo compounds. These frameworks exhibit unique absorption and emission properties, which can be tuned for specific applications, such as gas storage or catalysis, showcasing the potential of diazo compounds in materials science (Li et al., 2015).

Cross-Coupling Reactions

Facilitation of Cross-Coupling Reactions : The use of diazo compounds in nickel-catalyzed cross-coupling reactions with aryl organometallics opens new pathways for creating complex organic molecules. This method illustrates the role of diazo compounds in facilitating the formation of C-N and C-C bonds, critical for synthesizing pharmaceuticals and other organic compounds (Mongin et al., 2002).

Chemical Synthesis and Modification

Synthesis and Modification of Organic Compounds : The generation of ketimines from azides and the use of diazo compounds for electrophilic trifluoromethylthiolation reactions exemplify the versatility of diazo compounds in organic synthesis. These reactions highlight the utility of diazo compounds in introducing functional groups and modifying organic molecules for a range of applications (Harrold et al., 2009; Huang et al., 2016).

Catalysis

Catalysis and Reaction Mechanisms : Research into the catalytic properties of diazo compounds, such as their role in Pd(III) complexes and C-C bond formation, underscores their importance in catalysis and reaction mechanism studies. These studies provide insights into the reactivity and potential applications of diazo compounds in catalytic processes (Khusnutdinova et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

1-azido-4-[2-(4-azidophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOUTRFQXXRCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630053 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diazidodiphenyl ethane | |

CAS RN |

72695-23-9 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-azidobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

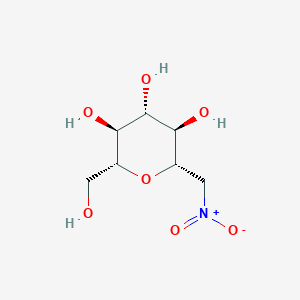

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

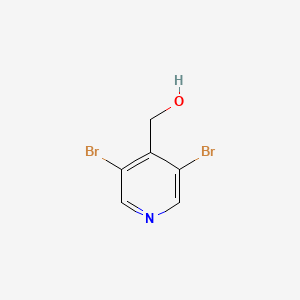

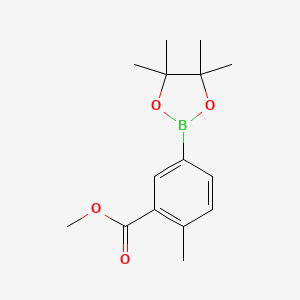

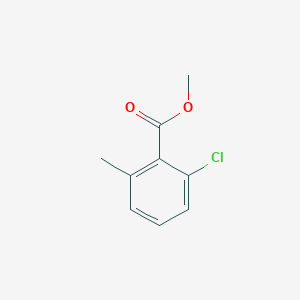

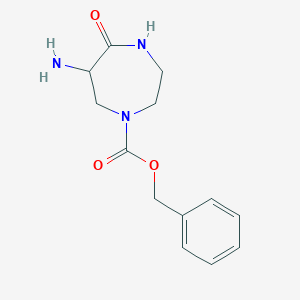

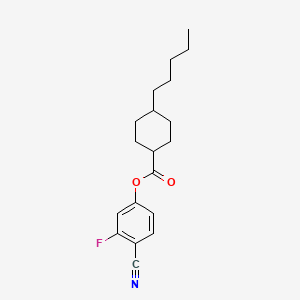

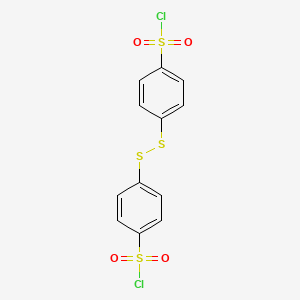

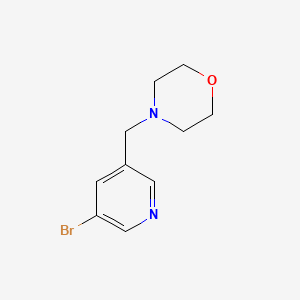

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)